molecular formula C15H24N2O4S B13359112 Ethyl (S)-2-(1-((tert-butoxycarbonyl)amino)-2-methylpropyl)thiazole-4-carboxylate

Ethyl (S)-2-(1-((tert-butoxycarbonyl)amino)-2-methylpropyl)thiazole-4-carboxylate

Cat. No.: B13359112
M. Wt: 328.4 g/mol
InChI Key: LTBUKXCAWCXBBD-NSHDSACASA-N
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Description

Ethyl (S)-2-(1-((tert-butoxycarbonyl)amino)-2-methylpropyl)thiazole-4-carboxylate is a chiral thiazole-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and an ethyl ester moiety. The (S)-configuration at the chiral center (C1 of the 2-methylpropyl chain) is critical for its stereochemical specificity, which influences biological activity and synthetic applications . The Boc group enhances solubility during synthesis and protects the amino functionality from undesired reactions . This compound serves as a key intermediate in peptide mimetics and heterocyclic drug discovery, particularly in the synthesis of valine-derived thiazole peptidomimetics .

Properties

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 2-[(1S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H24N2O4S/c1-7-20-13(18)10-8-22-12(16-10)11(9(2)3)17-14(19)21-15(4,5)6/h8-9,11H,7H2,1-6H3,(H,17,19)/t11-/m0/s1

InChI Key

LTBUKXCAWCXBBD-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)[C@H](C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-(1-((tert-butoxycarbonyl)amino)-2-methylpropyl)thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chiral Center: The chiral center can be introduced using chiral auxiliaries or asymmetric synthesis techniques.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.

    Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiazoles.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for bioactive compounds.

    Medicine: Potential use in drug discovery and development.

    Industry: Could be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The Boc-protected amine group may be deprotected under physiological conditions, allowing the free amine to participate in biochemical reactions.

Comparison with Similar Compounds

(a) Boc-Protected vs. Free Amino Derivatives

  • Compound 10 ((S)-2-(1-{[2-(1-tert-Butoxycarbonylamino-2-methylpropyl)thiazole-4-carbonyl]amino}-(S)-2-methylpropyl)thiazole-4-carboxylic acid): Differs by replacing the ethyl ester with a carboxylic acid group. Higher polarity and lower solubility in organic solvents compared to the target compound. Melting point: 101–103°C; purity >99% .
  • Compound 11 ((S)-2-(1-{[2-(1-Amino-2-methylpropyl)thiazole-4-carbonyl]amino}-(S)-2-methylpropyl)thiazole-4-carboxylic acid ethyl ester): Lacks Boc protection, exposing a free amino group. Reduced stability under acidic conditions; melting point: 119–122°C; purity 95% .

(b) Ester vs. Acid Terminal Groups

The target compound’s ethyl ester group enhances lipophilicity, making it more suitable for cell membrane penetration than its carboxylic acid analogs (e.g., Compound 10). This difference is critical in prodrug design, where ester hydrolysis in vivo releases the active acid form .

Oxazole vs. Thiazole Derivatives

  • Compound 15 (Ethyl 2-[(R)-1-[2-[(R)-1-[(tert-butoxycarbonyl)amino]ethyl]-5-methyloxazole-4-carboxamido]-2-methylpropyl]thiazole-4-carboxylate): Replaces the thiazole ring with an oxazole. Oxazole’s reduced electron density compared to thiazole alters reactivity in electrophilic substitutions. Synthesized via MoO2(acac)2-catalyzed cyclization (92% yield) .
  • Compound 24 ((S)-Ethyl 2-(2-methyl-1-(methylamino)propyl)oxazole-4-carboxylate hydrochloride): Features a methylated amino group and oxazole core. Higher synthetic yield (98%) compared to thiazole analogs, likely due to oxazole’s simpler ring-closing mechanisms .

Peptidomimetic Derivatives with Aromatic Substituents

  • Compound 29 : Contains a 4-azidobenzoyl group, enabling click chemistry applications. Purity: 98% .
  • Purity: 99% . These derivatives highlight the versatility of the thiazole core in accommodating diverse functional groups for targeted drug design.

Key Research Findings

Boc Protection: Essential for stabilizing amino groups during synthesis but requires acidic deprotection (e.g., TFA) for bioactive forms .

Heterocycle Choice : Thiazoles offer better metabolic stability than oxazoles but are synthetically more challenging .

Terminal Group Impact : Ethyl esters improve bioavailability, while carboxylic acids enhance target binding in final drug forms .

Biological Activity

Ethyl (S)-2-(1-((tert-butoxycarbonyl)amino)-2-methylpropyl)thiazole-4-carboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C23H34N4O5S2
  • Molecular Weight : 510.7 g/mol
  • CAS Number : 612817-15-9

Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. The biological activity of this compound can be attributed to the thiazole ring, which is crucial for its interaction with biological targets.

1. Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa1.61 ± 1.92
Compound BA-4311.98 ± 1.22
Ethyl Thiazole DerivativeJurkat< Doxorubicin

2. Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been well-documented. For example, certain thiazole compounds have been shown to provide protection against seizures in animal models.

3. Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. This compound may exhibit activity against various bacterial strains, although specific data on this compound is limited.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives suggests that modifications on the thiazole ring and substituents significantly influence their biological activity. For example:

  • Electron-donating groups at specific positions enhance cytotoxicity.
  • The presence of alkyl substituents can improve solubility and bioavailability.

Case Study 1: Antitumor Activity in Jurkat Cells

A study investigating the effects of various thiazole derivatives on Jurkat cells revealed that certain structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The study emphasized the importance of hydrophobic interactions in mediating these effects.

Case Study 2: Anticonvulsant Efficacy

In a separate investigation, a series of thiazole-based compounds were tested for anticonvulsant activity using the pentylenetetrazol (PTZ) seizure model in rodents. Results indicated that specific structural features contributed to significant protective effects against induced seizures.

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